molecular formula C7H15Cl B1597336 2-Chloro-2-methylhexane CAS No. 4398-65-6

2-Chloro-2-methylhexane

Cat. No. B1597336
CAS RN: 4398-65-6
M. Wt: 134.65 g/mol
InChI Key: KBOBQLJBYKKAPN-UHFFFAOYSA-N
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Description

2-Chloro-2-methylhexane is an organic compound with the molecular formula C7H15Cl . It has an average mass of 134.647 Da and a monoisotopic mass of 134.086227 Da .


Synthesis Analysis

2-Chloro-2-methylhexane is mainly produced by the addition reaction of isoamylene and hydrochloric acid . A computational fluid dynamics (CFD) simulation software was used to simulate the two-phase flow in the micro-channel reactor, and the results were consistent with the experimental results .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2-methylhexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2-Chloro-2-methylhexane molecule contains a total of 22 bonds .


Chemical Reactions Analysis

The conditions used for substitution reactions by the SN2 mechanism often lead to elimination . For halides having unsymmetrical R groups, such as 2-chloro-2-methylhexane, it is possible to form two or more different alkenes, the proportion depending on the relative rates at which the different β hydrogens are removed .


Physical And Chemical Properties Analysis

2-Chloro-2-methylhexane has a density of 0.9±0.1 g/cm3, a boiling point of 140.0±8.0 °C at 760 mmHg, and a vapour pressure of 7.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.2±3.0 kJ/mol and a flash point of 33.5±16.5 °C .

Safety And Hazards

2-Chloro-2-methylhexane is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-chloro-2-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOBQLJBYKKAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196006
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-methylhexane

CAS RN

4398-65-6
Record name 2-Chloro-2-methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RA Alberty, MB Chung - Journal of physical and chemical reference …, 1990 - pubs.aip.org
The chemical thermodynamic properties of isomer groups of monochloroalkanes from C 2 H 5 Cl to C 8 H 1 7 Cl in the ideal gas phase have been calculated from 298.15 to 1500 K …
Number of citations: 5 pubs.aip.org
M Sarker, MM Rashid, M Molla… - International Journal of …, 2013 - academia.edu
… -(C6H13Cl), retention time 5.03 and trace mass 41,compound is Pentane,3-chloro-3-mehtyl-( C6H13Cl), retention time 6.25 and trace mass 41,compound is 2-chloro-2-methylhexane (…
Number of citations: 3 www.academia.edu
GA Crowder, C Harper - Journal of Molecular Structure, 1980 - Elsevier
Vibrational spectra were obtained for 2-chloro-2-methylpentane, 3-chloro-3-methylpentane, 2-chloro-2-methylhexane, and 3-chloro-3-methylhexane. All four compounds exist in T HHH …
Number of citations: 6 www.sciencedirect.com
H Masada, T Sakajiri - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
… 2-Chloro-2-methylpentane, 3-chloro-3-methylpentane, 2-chloro-2-methylhexane, 3-chloro3-methylhexane, 3-chloro-3-ethylpentane, and 2-chloro-2methylheptane were derived from …
Number of citations: 10 www.journal.csj.jp
M Sarker, MM Rashid - International Journal of Renewable Energy …, 2012 - academia.edu
Waste plastics are creating environmental problems and occupying large amount of landfill. PVC waste is generating~ 10% and PET~ 8% from total waste plastics. Catalytic …
Number of citations: 3 www.academia.edu
M Sarker, MM Rashid - International Journal of Engineering and …, 2012 - researchgate.net
The increase of waste PVC (code 3) plastic productions is serious environmental problem issue for today. PVC plastic consumption is increasing day by day all over the world. Out of 100…
Number of citations: 18 www.researchgate.net
JO Oni, FA Akomaye, AAA Markson… - European Journal of …, 2020 - ejbio.org
Studies to exploit wild mushrooms as a source of biologically active compounds are gaining importance in the recent years. In that view, the present study was carried out to evaluate …
Number of citations: 18 ejbio.org
F Morishita, Y Terashima, M Ichise… - Journal of …, 1983 - academic.oup.com
The relationship between the retention index (RI) and the molecular structure of chlorinated alkanes is discussed. The RI of a straight-chain monochloride can be predicted by …
Number of citations: 15 academic.oup.com
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
A Sabljić - Journal of Chromatography A, 1984 - Elsevier
This study was undertaken to test the ability of the molecular connectivity model to predict retention indices using both statistical correlation coefficients and correctly predicted elution …
Number of citations: 53 www.sciencedirect.com

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